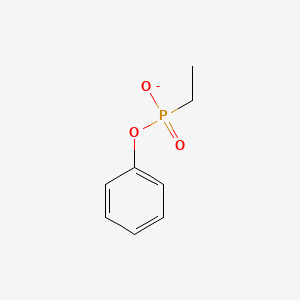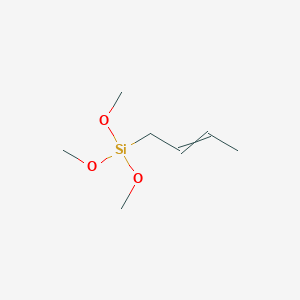
(But-2-en-1-yl)(trimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-2-en-1-yl)(trimethoxy)silane is an organosilicon compound with the molecular formula C7H16O3Si. It is a derivative of silane, where the silicon atom is bonded to a but-2-en-1-yl group and three methoxy groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-en-1-yl)(trimethoxy)silane typically involves the reaction of but-2-en-1-yl chloride with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane. The general reaction scheme is as follows:
But-2-en-1-yl chloride+TrimethoxysilaneNaHthis compound+NaCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(But-2-en-1-yl)(trimethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation: The but-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Oxidation: Epoxides and diols.
Substitution: Corresponding substituted silanes.
Aplicaciones Científicas De Investigación
(But-2-en-1-yl)(trimethoxy)silane is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (But-2-en-1-yl)(trimethoxy)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong bonds between organic and inorganic materials. The but-2-en-1-yl group provides additional reactivity, allowing for further functionalization and modification of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: Contains three methoxy groups bonded to silicon but lacks the but-2-en-1-yl group.
(7-Octen-1-yl)trimethoxysilane: Similar structure but with a longer alkyl chain.
Vinyltrimethoxysilane: Contains a vinyl group instead of the but-2-en-1-yl group.
Uniqueness
(But-2-en-1-yl)(trimethoxy)silane is unique due to the presence of the but-2-en-1-yl group, which provides additional reactivity and allows for further functionalization. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
13436-83-4 |
|---|---|
Fórmula molecular |
C7H16O3Si |
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
but-2-enyl(trimethoxy)silane |
InChI |
InChI=1S/C7H16O3Si/c1-5-6-7-11(8-2,9-3)10-4/h5-6H,7H2,1-4H3 |
Clave InChI |
DHGDZMPKIODDCE-UHFFFAOYSA-N |
SMILES canónico |
CC=CC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


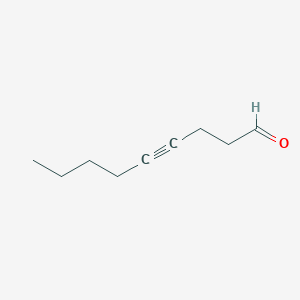
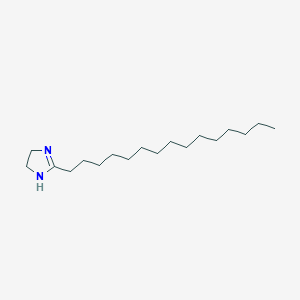
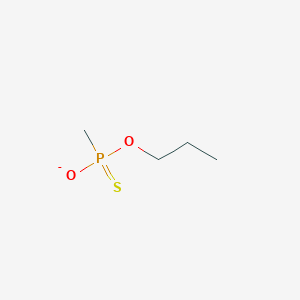
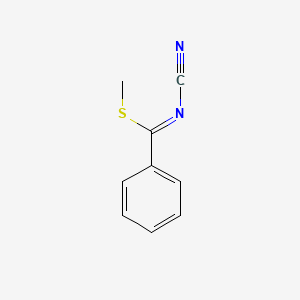

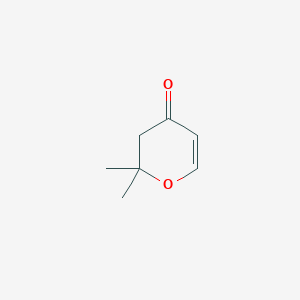
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
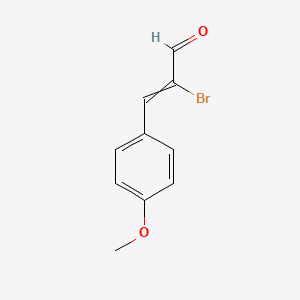
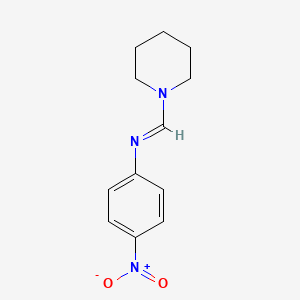
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
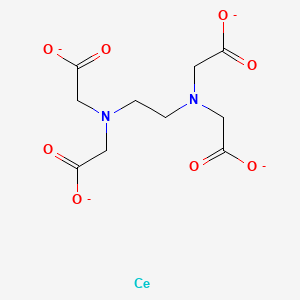
![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)

